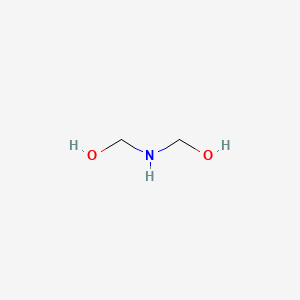

Methanol, iminobis-

Description

BenchChem offers high-quality Methanol, iminobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanol, iminobis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(hydroxymethylamino)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2/c4-1-3-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFQRMIRKXXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275656 | |

| Record name | Methanol, iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7487-32-3 | |

| Record name | (Hydroxymethylamino)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (HYDROXYMETHYLAMINO)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4RN7XN39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Diversities of Iminobis Containing Alcohol Derivatives

The nomenclature of iminobis-containing alcohol derivatives follows systematic IUPAC rules, which can sometimes appear complex due to the polyfunctionality. cas.orgqmul.ac.uk The parent compound, diethanolamine (B148213), is systematically named 2,2'-Iminobis(ethanol), indicating two ethanol (B145695) groups are attached to a central imino (-NH-) group. wikipedia.org The locants (2,2') specify that the attachment is at the second carbon of each ethanol chain relative to the hydroxyl group.

The structural diversity within this class of compounds is vast, arising from modifications to the core iminobis-alcohol structure:

Substitution on the Nitrogen Atom : The hydrogen on the imino group can be replaced by various alkyl or aryl groups. An example is Methanol (B129727), tallow (B1178427) alkyl iminobisethanol, where a long-chain alkyl group derived from tallow is attached to the nitrogen. nih.govnoaa.gov

Variation in the Alcohol Backbone : The ethanol units can be replaced by other alcohol structures. For instance, 2,2′-Iminobis[1-propanol] features propanol (B110389) units instead of ethanol. cymitquimica.com

Incorporation into Complex Scaffolds : The iminobis-methanol moiety can be part of a much larger and more complex molecular architecture. Examples include α,α'-[iminobis(methylene)]bis[3,4-dihydro-2H-1-benzopyran-2-methanol], where the functional group is attached to two benzopyran rings. prepchem.comnih.govgoogle.com This diversity allows for the fine-tuning of properties like solubility, reactivity, and chelating ability. cymitquimica.com

The following interactive table provides examples of the structural diversity found in iminobis-containing alcohol derivatives.

Table 1: Nomenclature and Structural Diversity of Iminobis-Containing Alcohol Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2,2'-Iminobis(ethanol) (Diethanolamine) | 111-42-2 | C₄H₁₁NO₂ | A central imino group linked to two ethanol units. wikipedia.org |

| 2,2′-Iminobis[1-propanol] | 2294-46-4 | C₆H₁₅NO₂ | Features two 1-propanol (B7761284) moieties attached to the imino group. cymitquimica.com |

| 1,1′-[(3-Aminopropyl)imino]bis[2-propanol] | 77355-06-7 | C₉H₂₂N₂O₂ | Contains a 3-aminopropyl substituent on the central nitrogen and two 2-propanol groups. cymitquimica.com |

| Methanol, [(4-methylphenyl)imino]bis- | 733045-96-0 | C₉H₁₃NO₂ | An aromatic p-tolyl group is attached to the imino nitrogen. chemwhat.com |

Historical Trajectories and Seminal Discoveries in Iminobis Compound Synthesis

The history of iminobis-containing alcohol derivatives is intrinsically linked to the development of industrial organic chemistry. The journey begins with the discovery of the primary reactant for the simplest member of this class, ethylene (B1197577) oxide, by French chemist Charles Adolphe Wurtz in 1859. ebsco.com However, it was the subsequent development of large-scale industrial processes to produce ethylene oxide that enabled the commercial synthesis of ethanolamines, including diethanolamine (B148213) (2,2'-iminobis(ethanol)). ebsco.com

The most common industrial synthesis reacts ethylene oxide with aqueous ammonia. wikipedia.orgsciencemadness.org This reaction yields a mixture of monoethanolamine, diethanolamine, and triethanolamine (B1662121). The ratio of these products can be controlled by adjusting the stoichiometry of the reactants, a principle that allows for targeted production. wikipedia.org

Beyond this foundational method, more sophisticated synthetic strategies have been developed to create complex and sterically hindered iminobis-alcohol derivatives for specialized applications in research and pharmaceuticals. These advanced methods include:

Catalytic Hydrogenation : The synthesis of complex derivatives like (A+A+)-α,α'-[iminobis(methylene)]bis[3,4-dihydro-2H-1-benzopyran-2-methanol] has been achieved through the hydrogenation of a benzyl-protected precursor using a palladium-on-charcoal catalyst. prepchem.com

Reductive Amination : Schiff bases, formed from the condensation of an amine (like diethylenetriamine) and an aldehyde (like salicylaldehyde), can be reduced in situ with agents such as sodium borohydride (B1222165) to yield complex polyamine alcohol structures. mdpi.com This method is efficient and can be completed at room temperature. mdpi.com

Dehydrogenative Coupling : Modern, atom-economical methods include the dehydrogenative coupling of primary amines with alcohols, catalyzed by transition metal complexes. A manganese pincer complex, for example, has been used to synthesize amides from amines and alcohols, a reaction pathway that highlights the move towards more sustainable chemical synthesis. researchgate.net

Amidation of Esters : Diethanolamides, which are important nonionic surfactants, are produced through the amidation of fatty acid methyl esters with diethanolamine, often using a catalyst like NaOH. atlantis-press.com

Theoretical Significance of the Iminobis Moiety in Polyfunctional Chemical Architectures

Strategies for Constructing the Iminobis(methylene) Linkage

The formation of the iminobis(methylene) bridge, which is central to the structure of iminobis(methanol) derivatives, can be achieved through several synthetic methodologies. These include condensation reactions and reductive amination, with further considerations for achieving stereoselectivity.

Condensation Reactions in the Formation of Iminobis(methylene) Bridges

Condensation reactions represent a fundamental approach to forming the iminobis(methylene) linkage. ontosight.ai This type of reaction involves the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org In the context of iminobis(methanol) synthesis, this can involve the reaction of an amine with a carbonyl compound. mdpi.com For instance, the reaction of formaldehyde (B43269) with compounds like phenol (B47542) and diethanolamine leads to the formation of a polymer network characterized by methylene (B1212753) bridges (-CH2-) linking the phenol and diethanolamine units. ontosight.ai The properties of the resulting polymer can be controlled by adjusting reaction conditions such as temperature, pH, and the molar ratio of reactants. ontosight.ai

One of the well-established methods for creating 2-substituted benzothiazoles involves the condensation of 2-aminothiophenoles with carbonyl compounds. mdpi.com This process proceeds through the formation of an imine thiophenol, which then cyclizes and is subsequently reduced. mdpi.com Similarly, the synthesis of certain 2-arylBTs has been achieved through the condensation of 2-aminothiophenol (B119425) and vanillin, followed by further reactions. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, Vanillin | Refluxing DMF | 2-arylBT | Not specified | mdpi.com |

| Hydrazide, Aldehydes/Ketones | Acid catalysis | Schiff bases | 40-88% | mdpi.com |

| Hydrazide, Isocyanates/Isothiocyanate | Refluxing ethanol (B145695) | Ureas | 72-84% | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | 70°C, solvent-free, CoFe2O4@SiO2@PAF-IL catalyst | 2-aryl-BTs | 83-91% | mdpi.com |

| 2-Aminothiophenol, N-protected amino acids | Solvent-free, molecular iodine catalyst | 2-substituted BTs | 54-98% | mdpi.com |

Reductive Amination Approaches for Iminobis(methylene) Formation

Reductive amination is a highly versatile and widely utilized method for synthesizing amines, including those with the iminobis(methylene) linkage. researchgate.netorganicchemistrytutor.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in the same pot to the desired amine. researchgate.netorganicchemistrytutor.com This method effectively avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The reaction is typically carried out under mildly acidic conditions (pH ~5) to catalyze the formation of the imine. organicchemistrytutor.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.commdpi.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used. masterorganicchemistry.com Catalytic hydrogenation with metals such as platinum, palladium, or nickel is another effective, and often economical, method, especially for large-scale reactions. mdpi.com

For example, the reductive amination of a Schiff base formed from salicylaldehyde (B1680747) and diethylenetriamine (B155796) using sodium borohydride in methanol (B129727) was completed in under 30 minutes. mdpi.comiscience.in The reaction proceeds through the nucleophilic attack of the amine on the carbonyl group, formation of an intermediate, and subsequent reduction of the carbon-nitrogen double bond. organicchemistrytutor.com This approach allows for the synthesis of primary, secondary, and tertiary amines depending on the starting materials. organicchemistrytutor.com

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Reference |

| Butanal | Ethylamine | Not specified | Mildly acidic | N-ethylbutanamine | organicchemistrytutor.com |

| Cyclohexanone | Isopropylamine | NaBH3CN | One-pot | N-isopropylcyclohexanamine | organicchemistrytutor.com |

| Ketone | Cyclic amine | NaBH3CN | Not specified | Tertiary amine | organicchemistrytutor.com |

| Salicylaldehyde | Diethylenetriamine | NaBH4 | Methanol, Room Temp. | 2,2'-[Iminobis(2,1-ethanediyliminomethylene)]diphenol | mdpi.comiscience.in |

Stereoselective Synthesis of Chiral Iminobis(methanol) Derivatives

The synthesis of specific stereoisomers of chiral iminobis(methanol) derivatives is crucial, as different stereoisomers can have vastly different pharmacological activities. Asymmetric synthesis strategies are employed to achieve high enantioselectivity. researchgate.netrsc.org

One approach involves the use of chiral catalysts in asymmetric reductive amination. researchgate.net For instance, high-throughput screening of a library of chiral P-ligands in Rh(I) complexes has been used to develop highly enantioselective homogeneously catalyzed asymmetric reductive aminations for the synthesis of α-N-benzylamino acids. researchgate.net Another strategy is the diastereoselective addition of organometallic reagents to chiral imines. The addition of higher-order cuprates and zinc-copper reagents to chiral imines derived from (S)-1-phenylethylamine has been shown to produce chiral amines with high diastereoselection. researchgate.net

The synthesis of (S,R,R,R)-α,α′-Iminobis(methylene)bis(6-fluoro-3H,4H-dihydro-2H-1-benzopyran-2-methanol) has been accomplished starting from a natural chiral pool. thieme-connect.comthieme-connect.com Additionally, a stereoselective synthesis of an isomer of this compound has been reported, mediated by chiral complexes of cobalt(II). googleapis.com The complete stereoselective synthesis of intermediates for antibiotics like thienamycin (B194209) has been achieved through the reaction of an organozinc derivative of (R)-methyl-3-hydroxybutyrate with N-trimethylsilylimines. rsc.org

Synthesis of Specific Iminobis(Methanol) Analogues and Homologues

The synthetic principles outlined above are applied to the preparation of specific iminobis(methanol) derivatives with defined stereochemistry and substitution patterns.

Preparation of 2H-1-Benzopyran-2-methanol, α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro- Derivatives

The synthesis of α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], a key component of the drug Nebivolol, has been a significant focus of research. google.comepo.orgresearchgate.net One improved process involves a one-pot synthesis that proceeds stereospecifically in high yield without the need to isolate the benzylated intermediate, making the process more cost-effective. epo.org

A common synthetic route involves the reaction of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in an alcohol solvent like methanol at elevated temperatures. epo.org The resulting N-benzyl protected intermediate is then debenzylated via hydrogenation using a palladium on charcoal catalyst to yield the final product. epo.org

| Starting Material 1 | Starting Material 2 | Key Steps | Overall Yield | Reference |

| (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzo pyran-2-methanol | (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl -2H-1-benzopyran | Condensation, Hydrogenation | Not specified | epo.org |

| 4-Fluorophenol | Not specified | O-acylation, Fries rearrangement, Claisen condensation, cyclization, reduction, epoxidation | 33% | researchgate.net |

Synthesis of Iminobis(ethanol) Derivatives Relevant to Methanol Analogues

The synthesis of iminobis(ethanol) derivatives, which are homologues of iminobis(methanol), often employs similar synthetic strategies. These compounds are also pharmacologically important. google.com

One common method for preparing N-alkylated diethanolamine derivatives is the alkylation of diethanolamine with alkyl halides. This reaction is typically performed in a solvent like acetonitrile (B52724) with a base such as potassium carbonate. For example, the reaction of diethanolamine with C12-C18 1-bromoalkanes yields N,N-bis(2-hydroxyethyl)-N-alkylamines with yields ranging from 65% to 96%.

Another industrially significant method is the ethoxylation of primary alkylamines with ethylene (B1197577) oxide. This is often a two-stage process involving base-catalyzed ethoxylation at high temperatures and pressures.

Furthermore, the synthesis of 2,2'-iminobisethanol derivatives can be achieved by reacting an appropriate epoxide with an amine. For instance, derivatives of 2,2'-iminobisethanol can be prepared by reacting a substituted 2H-1-benzopyran-2-methanol with an epoxide in a suitable solvent like methanol or ethanol. google.com

| Starting Material 1 | Starting Material 2 | Reaction Type | Yield | Reference |

| Diethanolamine | C12-C18 1-Bromoalkanes | Alkylation | 65-96% | |

| Primary Alkylamines (C12-C18) | Ethylene Oxide | Ethoxylation | Not specified | |

| Substituted 2H-1-benzopyran-2-methanol | Epoxide | Ring-opening | Not specified | google.com |

Exploration of Other Iminobis(alkylmethanol) Systems

The synthesis of iminobis(methanol) is part of a broader field involving the creation of complex iminobis(alkylmethanol) systems. A significant focus has been on the synthesis of the pharmacologically active compound Nebivolol, which contains an iminobis(methanol) core structure. One key intermediate, α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], serves as a prime example of these complex systems. google.comresearchgate.net

Another synthetic route involves the reaction of specific oxirane precursors with appropriate amines. google.com For instance, (RSSS)-α, α'-[iminobis(methylene)bis(3,4-dihydro-2H-1-benzopyran-2-methanol]ethanedioate can be prepared by reacting an oxirane of formula (II-a) or (II-b) with an amine of formula (III-a) or (III-b). google.com This reaction is versatile and can be conducted in a variety of reaction-inert solvents, demonstrating the adaptability of the synthetic methodology. google.com Heating the reaction mixture may be employed to increase the reaction rate. google.com

Table 1: Synthesis of Iminobis(alkylmethanol) Systems

| Target Compound | Precursors | Solvents | Key Conditions | Overall Yield |

|---|---|---|---|---|

| α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | Chroman epoxides derived from 4-fluorophenol | Not specified | Room temperature, normal pressure | 33% researchgate.net |

| (RSSS)-α, α'-[iminobis(methylene)bis(3,4-dihydro-2H-1-benzopyran-2-methanol]ethanedioate | Oxiranes and amines | Aromatic hydrocarbons (benzene, toluene), Alkanols (methanol, ethanol), Ketones, Ethers | Can be heated to increase rate | Not specified google.com |

Catalytic Systems in the Synthesis of Iminobis-Containing Compounds

Catalysis is fundamental to the efficient synthesis of iminobis-containing compounds, offering pathways to high selectivity and reactivity. A major strategy is iminium catalysis, which involves the formation of reactive iminium ions from the condensation of chiral amines with unsaturated aldehydes or ketones. nih.gov This method effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, activating the molecule for subsequent reactions. nih.gov A key advantage of these processes is their tolerance to moisture and air, which enhances their practical application in organic synthesis. nih.gov

Various classes of catalysts have been successfully employed:

Organocatalysts : Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and N-heterocyclic carbenes (NHCs) are prominent in asymmetric synthesis. frontiersin.org In one specific application, a chiral thiourea (B124793) catalyst was used in the one-pot synthesis of enantioenriched homoallylic N-Boc amines from acetals. nih.gov This process generates an iminium ion intermediate that is subsequently trapped by an allylsilane nucleophile. nih.gov

Transition Metal Catalysts : A newer generation of catalysts based on transition metals and lanthanides (e.g., Nd, Pr, La) has been introduced. cnr.it These catalysts are complexed with ligands containing donor atoms like phosphorus, nitrogen, and oxygen (e.g., imines, imino-pyridines) and are activated by aluminum-alkyls. cnr.it They offer superior control over polymerization regio- and stereo-selectivity. cnr.it

Electrochemical Catalysis : Electrochemical methods, such as Shono oxidation, provide an effective means for the α-functionalization of amines. frontiersin.org This process generates an iminium ion species in situ, which can then be captured by various nucleophiles to construct complex nitrogen-containing molecules. frontiersin.org

Table 2: Catalytic Systems for Iminobis Compound Synthesis

| Catalyst Type | Example Catalyst / System | Reaction Type | Key Features |

|---|---|---|---|

| Organocatalysis | Chiral Thiourea Catalyst | Enantioselective synthesis of homoallylic amines | Generates reactive iminium ions in situ from acetals. nih.gov |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric transformations | Versatile and tunable Brønsted acid catalysts. frontiersin.org |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Enantioselective sulfonylation | Functions as both an oxidant and a nucleophile. frontiersin.org |

| Transition Metal Catalysis | Lanthanide complexes with imino-pyridine ligands | Diene polymerization | High control over stereo- and regio-selectivity. cnr.it |

| Electrochemical Catalysis | Shono Oxidation | α-functionalization of amines | In situ formation of iminium ions for coupling with nucleophiles. frontiersin.org |

Novel Synthetic Routes and Green Chemistry Approaches in Iminobis(methanol) Derivative Preparation

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also environmentally benign. This has led to the adoption of green chemistry principles in the preparation of iminobis(methanol) derivatives and related heterocyclic compounds. nih.gov

Novel synthetic routes often focus on one-pot reactions and the use of milder conditions to improve efficiency and reduce waste. researchgate.netresearchgate.net For example, the synthesis of certain iminobis(methanol) derivatives at room temperature avoids the harsh conditions and high energy consumption associated with traditional methods. researchgate.net

Green chemistry offers a framework for evaluating the environmental performance of chemical processes. Key metrics include:

Atom Economy (AE) : Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. sphinxsai.com

E-Factor : Calculates the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is close to 0. nih.gov

Reaction Mass Efficiency (RME) : Represents the percentage of the mass of the reactants that ends up in the desired product. nih.gov

A study on the synthesis of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives highlights the successful application of these principles. The reported four-step synthesis proceeds at room temperature and normal pressure, adhering to several green chemistry tenets. nih.gov The evaluation of its green metrics demonstrated good to excellent results, indicating high atom economy and efficient conversion of starting materials. nih.gov Similarly, green approaches to synthesizing acetanilide (B955) derivatives have shown that avoiding hazardous reagents like acetic anhydride (B1165640) can lead to higher yields and atom economies ranging from 72% to 82%. sphinxsai.com The use of greener solvents, such as methanol, water, and acetone, is another cornerstone of these sustainable practices. paperpublications.orgrsc.org

Table 3: Green Metrics for the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives nih.gov

| Metric | Definition | Ideal Value | Reported Range |

|---|---|---|---|

| Atom Economy (%AE) | (MW of product / Σ MW of reactants) x 100 | 100% | High |

| Carbon Efficiency (%CE) | (Amount of C in product / Total C in reactants) x 100 | 100% | High |

| Reaction Mass Efficiency (%RME) | (Mass of product / Total mass of reactants) x 100 | 100% | High |

| Mass Intensity (MI) | Total mass in process / Mass of product | ~1 | Low |

| E-Factor | Total waste (kg) / Product (kg) | ~0 | Low |

Reactions Involving the Central Imino Group (N-H)

The secondary amine in diethanolamine is a key site for chemical reactions. noaa.govgoogle.com Its nucleophilic nature allows it to participate in a variety of transformations.

The imino group of diethanolamine readily reacts with electrophiles. For instance, it can be alkylated or acylated to form a wide range of derivatives. researchgate.net The reaction with ethylene oxide introduces additional hydroxyethyl (B10761427) groups, leading to the formation of triethanolamine (B1662121). atamanchemicals.com

Another significant reaction is the formation of imines through condensation with aldehydes or ketones. This reaction is typically catalyzed by acid and involves the liberation of water. masterorganicchemistry.com The resulting imines can be subsequently reduced to form more complex amines, a process known as reductive amination. masterorganicchemistry.comgoogle.com

The basicity of the imino group allows it to neutralize acids, forming salts in exothermic reactions. atamanchemicals.comnoaa.gov This property is fundamental to its use as a corrosion inhibitor and in gas sweetening processes to remove acidic gases like hydrogen sulfide. atamanchemicals.com

The imino group can also participate in ring-opening reactions. For example, it reacts with epoxides, leading to the formation of C-N bonds and the introduction of new functional groups. researchgate.net

Transformations at the Hydroxyl Functionality of the Methanol Moiety

The two primary hydroxyl groups in diethanolamine are also reactive centers, though generally less nucleophilic than the central imino group. google.com These hydroxyl groups can undergo a variety of transformations, including esterification, etherification, and oxidation. acs.org

Esterification can be achieved by reacting diethanolamine with carboxylic acids or their derivatives. Similarly, the hydroxyl groups can be converted to ethers. acs.org

The hydroxyl groups can also react with epoxides, a reaction that is often autocatalytic. osti.gov The initial reaction between a hydroxyl group and an epoxide forms an ether and generates a new hydroxyl group, which can then participate in further reactions. osti.gov This process is crucial in the curing of epoxy resins where diethanolamine is used as a hardener. osti.gov

The relative reactivity of the hydroxyl and imino groups can be controlled by the reaction conditions. For example, in the synthesis of certain derivatives, the more nucleophilic amino group reacts first, followed by reactions at the hydroxyl sites. google.com

Reactivity of Adjacent Functional Groups in Iminobis(methylene)benzopyran Derivatives

Iminobis(methylene)benzopyran derivatives are complex molecules that incorporate the iminobis(methanol) structure within a larger framework. The reactivity of these derivatives is influenced by the interplay of the iminobis(methylene) linkage, the benzopyran ring system, and any additional functional groups. researchgate.net

The synthesis of these complex molecules often involves multi-step reactions, including condensation reactions to form the iminobis(methylene) bridge. For example, α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] can be synthesized through a process that involves the hydrogenation of a precursor in methanol using a palladium-on-charcoal catalyst. prepchem.com

Mechanistic Investigations of Key Reactions and Derivatization Pathways

The mechanisms of reactions involving diethanolamine and its derivatives have been the subject of kinetic and mechanistic studies. The oxidation of diethanolamine by various oxidizing agents, such as potassium ferrate and ditelluratoargentate(III), has been investigated spectrophotometrically. researchgate.netchemijournal.com These studies often reveal the reaction order with respect to the reactants and the influence of factors like pH on the reaction rate. researchgate.netchemijournal.com

For instance, the oxidation of diethanolamine by potassium ferrate in alkaline solution shows a first-order dependence on both the oxidant and diethanolamine, with the observed rate constant decreasing as the concentration of hydroxide (B78521) ions increases. researchgate.net A proposed mechanism for this reaction involves the formation of an intermediate complex between the ferrate ion and diethanolamine, followed by a rate-determining step. researchgate.net

Kinetic studies on the curing of epoxy resins with diethanolamine have elucidated the different reaction rates of the amine-epoxide and hydroxyl-epoxide reactions. osti.gov The amine-epoxide reaction is generally faster, and at lower temperatures, the two reactions are well-separated in time, allowing for the isolated study of the slower hydroxyl-epoxide reaction. osti.gov This latter reaction is found to be strongly auto-catalyzed by the ether bond formed during the reaction. osti.gov

The table below summarizes the kinetic parameters for the oxidation of diethanolamine by potassium ferrate. researchgate.net

| Parameter | Value |

| Reaction Order (Potassium Ferrate) | 1 |

| Reaction Order (Diethanolamine) | 1 |

| Order with respect to [OH⁻] | Negative fraction |

| Temperature Range Studied | 278.2 K - 293.2 K |

The following table presents a comparison of reaction conditions for the synthesis of N,N-bis(alkylcarbamoyloxyethyl)aminoacetonitrile from diethanolamine. google.com

| Solvent | Reaction Time | Reaction Temperature |

| Dichloromethane | 12 hours (reflux) | 5-10 °C initially, then reflux |

| Acetonitrile | 2 days | 5-10 °C initially, then room temp |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of diethanolamine (B148213), with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of diethanolamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. The molecule's symmetry, with two identical hydroxyethyl (B10761427) groups attached to a central nitrogen atom, results in a relatively simple NMR spectrum.

In ¹H NMR, the protons on the carbons adjacent to the oxygen (HO-CH ₂-) and the protons on the carbons adjacent to the nitrogen (-CH ₂-NH-) typically appear as distinct signals, often as triplets due to coupling with neighboring methylene (B1212753) protons. The chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.com For example, in Deuterium Oxide (D₂O), the protons of the two equivalent methylene groups (NCH₂CH₂O) show signals at approximately 3.23 ppm and 3.87 ppm. bmrb.io The labile protons of the amine (NH) and hydroxyl (OH) groups may exchange with the deuterated solvent, often leading to their signal disappearing or broadening.

¹³C NMR spectroscopy provides information on the carbon framework. For diethanolamine, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms: the carbon bonded to the nitrogen (C-N) and the carbon bonded to the oxygen (C-O). Experimental data in CDCl₃ shows peaks at approximately 51.6 ppm and 59.2 ppm. bmrb.iot3db.ca Theoretical calculations using methods like DFT/B3LYP have also been employed to predict and confirm these chemical shifts. dergipark.org.tr

Table 1: Experimental NMR Chemical Shifts (ppm) for Diethanolamine

| Nucleus | Solvent | Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | D₂O | 3.23 (t, -CH₂-N), 3.87 (t, -CH₂-O) | bmrb.io |

| ¹H | CDCl₃ | 2.75 (t, -CH₂-N), 3.68 (t, -CH₂-O) | hmdb.cachemicalbook.com |

| ¹³C | D₂O | 51.62, 59.25 | bmrb.io |

Note: Chemical shifts are dependent on solvent, concentration, and temperature. Values are approximate.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the diethanolamine molecule: the secondary amine (-NH-) and the hydroxyl (-OH) groups. ebi.ac.ukwikipedia.org The IR spectrum of diethanolamine displays characteristic absorption bands that confirm its structure. nist.gov

A prominent, broad band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of O-H stretching vibrations from the two alcohol groups, broadened due to hydrogen bonding. core.ac.uk The N-H stretching vibration of the secondary amine appears in a similar region (3350-3310 cm⁻¹), often seen as a single, weaker, and sharper peak compared to the O-H band. orgchemboulder.comlibretexts.org The C-N stretching vibration of aliphatic amines is found in the 1250–1020 cm⁻¹ region. orgchemboulder.com Additionally, strong C-O stretching bands for the primary alcohol groups appear between 1300-1000 cm⁻¹. uc.edu The presence of peaks corresponding to bicarbonate and carbamate (B1207046) groups in certain samples can indicate the absorption of carbon dioxide. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Diethanolamine

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching, H-bonded | 3500-3200 | Strong, Broad |

| N-H (sec-amine) | Stretching | 3350-3310 | Medium, Sharp |

| C-H (alkane) | Stretching | 3000-2850 | Strong |

| C-O (alcohol) | Stretching | 1300-1000 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of diethanolamine and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of diethanolamine (C₄H₁₁NO₂) is 105.14 g/mol . nist.gov

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a common technique for analyzing diethanolamine. rsc.orgnih.gov In positive ESI mode, diethanolamine is typically detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 106. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and quantification through selected reaction monitoring (SRM). astm.organtpedia.com In SRM, the precursor ion (e.g., m/z 106) is selected and fragmented, and a specific product ion is monitored. For diethanolamine, a common fragmentation pathway involves the loss of water and other small molecules, leading to product ions such as m/z 88 and m/z 74. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification.

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline state, including bond lengths, bond angles, and intermolecular interactions. While pure diethanolamine is often a supercooled liquid or a low-melting solid at room temperature, its crystal structure has been determined in the form of various salts and coordination complexes. ebi.ac.ukwikipedia.orgchemicalbook.com

Studies on organic salts of diethanolamine with aminobenzoic acids have shown that it crystallizes in the monoclinic system. eurjchem.comsemanticscholar.org In a complex with manganese(II), diethanolamine acts as a tridentate ligand, coordinating to the metal center through its nitrogen atom and the oxygen atoms of its two hydroxyl groups, forming a distorted octahedral geometry. researchgate.net Similarly, in mixed-ligand copper(II) complexes, diethanolamine coordinates with the metal, resulting in a trigonal bipyramidal geometry. digitellinc.com These crystallographic studies reveal how diethanolamine molecules pack in the solid state and interact with other molecules through hydrogen bonding involving the amine and hydroxyl groups. eurjchem.com

Chromatographic Methods in Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of diethanolamine and for separating it from related impurities, such as monoethanolamine and triethanolamine (B1662121), which are often present from its synthesis. iarc.frdiplomatacomercial.com

HPLC methods are widely used for the analysis of diethanolamine. osha.gov The analysis can be performed using various column types, including reversed-phase or ion-exchange columns. iarc.fr For detection, UV detectors are often used, sometimes after derivatizing the amine with a UV-active agent like 1-naphthylisothiocyanate (NITC). osha.govkeikaventures.com LC can also be coupled with mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification, which is useful for analyzing diethanolamine in complex matrices like industrial or environmental water samples. rsc.orgastm.organtpedia.com This method allows for the separation and detection of diethanolamine at very low concentrations. lcms.cz Commercially available diethanolamine typically has a specified purity of at least 99%, with maximum limits on monoethanolamine and triethanolamine content. iarc.fr Chromatographic methods are crucial for verifying these specifications. diplomatacomercial.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Methanol (B129727), iminobis- | Diethanolamine (DEA) | C₄H₁₁NO₂ |

| Monoethanolamine | Ethanolamine | C₂H₇NO |

| Triethanolamine | Trolamine | C₆H₁₅NO₃ |

| Deuterium Oxide | Heavy Water | D₂O |

| Chloroform-d | Deuterated Chloroform | CDCl₃ |

| 1-naphthylisothiocyanate | NITC | C₁₁H₇NS |

| Aminobenzoic acid | - | C₇H₇NO₂ |

| Manganese | - | Mn |

| Copper | - | Cu |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Iminobis-Containing Systems

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules containing the iminobis functional group. wikipedia.org These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties. wikipedia.orgrsdjournal.org

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of iminobis-containing systems. mdpi.com It is widely used to calculate molecular structures, vibrational frequencies, and energies. cankaya.edu.trresearchgate.net DFT studies on diethanolamine (B148213) have been employed to investigate its structural and spectroscopic properties. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized geometries, vibrational frequencies, and infrared intensities, showing excellent agreement with experimental data. researchgate.netjconsortium.com

DFT is also a valuable tool for predicting the reactivity of these compounds. By analyzing parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's ability to donate or accept electrons. mdpi.com This information is crucial for understanding reaction mechanisms, such as in the study of corrosion inhibition where diethanolamine can act as an effective inhibitor for mild steel. peacta.orgmdpi.com Quantum chemical calculations have shown that the efficiency of amine-based corrosion inhibitors can be related to their electronic properties. mdpi.com Furthermore, DFT has been used to study the reaction mechanism of ethylene (B1197577) polymerization catalyzed by phenoxy-imine ligands, providing insights that can guide the design of more efficient catalysts. nih.gov

Table 1: Selected Calculated Properties of Diethanolamine using DFT

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| N-C Bond Length | 1.459 Å | B3LYP/6-311++G(d,p) | jconsortium.com |

| C-O Bond Length | 1.425-1.427 Å | B3LYP/6-311++G(d,p) | jconsortium.com |

| O-H Bond Length | 0.961 Å | B3LYP/6-311++G(d,p) | jconsortium.com |

| HOMO-LUMO Energy Gap (DADC RAFT agent) | 4.0396 eV (monomer) | DFT/B3LYP/6-311G | ias.ac.indergipark.org.tr |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in the conformational analysis and energetics of iminobis-containing molecules. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating molecular structures and relative energies of different conformers. nih.gov

For diethanolamine, ab initio calculations have been used to study its geometry and vibrational frequencies. cankaya.edu.trjconsortium.com These studies help in understanding the molecule's flexibility and the energy barriers between different spatial arrangements of its atoms. For example, ab initio calculations have been employed to investigate the reaction mechanism of carbamate (B1207046) formation from carbon dioxide and alkanolamines like diethanolamine. researchgate.net These studies suggested that a single-step, third-order reaction is more likely than a mechanism involving a stable zwitterion intermediate. researchgate.net The energetics of surface reactions, such as the adsorption and decomposition of related molecules on silicon surfaces, have also been successfully investigated using first-principles calculations. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction.

Molecular Dynamics Simulations of Iminobis-Containing Molecules

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of iminobis-containing molecules in various environments. bioexcel.eu By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a detailed picture of molecular motion and interactions. nih.gov

MD simulations have been used to investigate the intermolecular interactions of diethanolamine in aqueous solutions, which is relevant to its application in carbon dioxide capture. ump.edu.my These simulations can reveal details about hydrogen bonding networks and the structure of the solvent around the DEA molecule. researchgate.net For instance, simulations have been used to study the absorption process at a molecular level, providing insights that can help in designing more efficient CO2 capture systems. ump.edu.myresearchgate.net Furthermore, MD simulations have been applied to study the structure and dynamics of dicationic ionic liquids with functional amide groups, which can include iminobis-like structures, to understand their physical properties. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions involving iminobis-containing compounds. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, as well as the structures and energies of transition states.

For diethanolamine, computational studies have been crucial in understanding its reaction with carbon dioxide. Ab initio molecular dynamics simulations have been used to investigate the free-energy profile of the CO2 capture reaction in aqueous DEA solutions. nih.gov These simulations have helped to determine the free-energy barrier for the initial CO2 binding and subsequent deprotonation steps. nih.gov The zwitterion mechanism is often considered in these reactions, and computational models help to evaluate its viability against other proposed mechanisms, such as the termolecular mechanism. acs.orgtandfonline.com Kinetic models for the dehydrogenation of diethanolamine to produce iminodiacetic acid, a key step in some industrial processes, have also been developed based on experimental data and proposed reaction mechanisms. researchgate.net

Structure-Activity Relationship (SAR) and Ligand Design through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. Computational approaches play a vital role in modern SAR by allowing for the rapid screening of virtual compounds and the rational design of new ligands with improved properties.

For derivatives of diethanolamine, SAR studies have been conducted to explore their potential as therapeutic agents. For example, a series of 2,2-diarylethylamine derivatives, including a diethanolamine compound, were examined for antidepressant activity, and the study described the structure-activity relationships. nih.gov It was found that even minor structural changes could significantly impact the compound's activity. nih.gov Similarly, distinct structure-activity relationships were demonstrated for fomocaine (B92652) derivatives, some of which are diethanolamines, concerning their local anesthetic effects and toxicity. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), use statistical models to correlate calculated molecular descriptors with experimental activity. acs.org For instance, QSAR models based on DFT calculations have been used to design fatty acid derivative lubricant additives, with stearoyl diethanolamine being proposed as a high-performance candidate. In the context of drug design, computational docking and DFT studies have been used to design and evaluate diethanolamine derivatives as potential inhibitors for specific protein targets. mdpi.com

Applications and Advanced Research Areas

Role in Organic Synthesis as Intermediates or Scaffolds

Methanol (B129727), iminobis- and its derivatives serve as crucial building blocks and structural frameworks in the synthesis of more complex molecules. Their utility stems from the presence of both hydroxyl and amino functional groups, which allows for a wide range of chemical transformations.

In organic synthesis, these compounds act as versatile intermediates. For instance, α,α'-[iminobis(methylene)]bis[3,4-dihydro-2H-1-benzopyran-2-methanol] is synthesized from its N-benzylated precursor via hydrogenation in methanol, a key step in the production of certain complex pharmaceutical agents. prepchem.com The synthesis of related benzopyran derivatives often involves multi-step processes where iminobis(methylene) linkages are introduced through condensation reactions. ontosight.ai A scalable synthesis for α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] has been developed, highlighting its importance as an intermediate. researchgate.netthieme-connect.com

The concept of using amine-containing molecules as scaffolds is well-established. For example, tris(hydroxymethyl)aminomethane (Tris), a related compound, can be immobilized on a polymer and functionalized to create ion-selective resins. acs.org This demonstrates the principle of using a core amine structure to build a larger, functional assembly. Similarly, dimeric iminosugars have been synthesized using a bis-glycosylamine strategy, where the linker between the sugar units is derived from a diamine, showcasing the modularity of this synthetic approach. mdpi.com This strategy allows for the creation of diverse molecular architectures by varying the diamine used in the initial step. mdpi.com

The synthesis of dendrons, which are branched polymer structures, can also utilize amino groups for controlled, layer-by-layer growth, further illustrating the role of such compounds as scaffolds for complex molecular construction. acs.org

Application in Coordination Chemistry: Iminobis(chalcogenide) Ligands and Metal Complexes

The imino group in "Methanol, iminobis-" and its analogs is fundamental to their application in coordination chemistry, particularly in the formation of iminobis(chalcogenide) ligands. These ligands are capable of coordinating with a wide variety of metal ions to form stable complexes with unique properties.

Research has shown that imino-bis(diisopropylphosphine chalcogenide) ligands react with metal salts of arsenic, antimony, and bismuth in methanol to form monomeric, air-stable complexes. rsc.orgresearchgate.net Specifically, bismuth and antimony complexes with these ligands have been synthesized and structurally characterized, revealing distorted octahedral coordination geometries. rsc.orgresearchgate.net These complexes are valuable as single-source precursors for depositing thin films of metal chalcogenides. rsc.orgresearchgate.net

The versatility of these ligands is further demonstrated by their ability to form complexes with a broad range of metals, including those from groups 12, 13, 14, and 15, as well as transition metals. researchgate.net The synthesis of these metal complexes often involves the reaction of a sodium salt of the iminobis(phosphine chalcogenide) with a metal salt in methanol. rsc.orgmocvd-precursor-encyclopedia.de The resulting metal complexes of imino-bis(diphenylphosphine chalcogenide) ligands have been identified as suitable single-source precursors for generating thin films of group 12 metal chalcogenides.

Furthermore, the related compound tris(hydroxymethyl)aminomethane (TRIS) and its derivatives are known to form stable complexes with numerous divalent and trivalent metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). colab.wsnih.gov The stability of these complexes is crucial for their application in various fields. For example, ruthenium(III) forms highly stable complexes with TRIS, which have potential applications in catalysis and medicine. nih.gov The flexible nature of ligands like bis(2-hydroxyethyl)amino–tris(hydroxymethyl)methane allows for the synthesis of complex 3d–4f coordination clusters. rsc.org

Table 1: Examples of Metal Complexes with Iminobis-Derivatives

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference(s) |

|---|---|---|---|

| Imino-bis(diisopropylphosphine chalcogenide) | As, Sb, Bi | Monomeric, air-stable complexes | rsc.org, researchgate.net |

| Imino-bis(diphenylphosphine chalcogenide) | Group 12 metals | Single-source precursors for metal chalcogenide films | |

| Tris(hydroxymethyl)aminomethane (TRIS) | Cu(II), Co(II), Ni(II), Zn(II) | Hydrometallatrane analogues | colab.ws |

| Tris(hydroxymethyl)aminomethane (TRIS) | Ru(III) | Highly stable mononuclear and polynuclear complexes | nih.gov |

| Bis(2-hydroxyethyl)amino–tris(hydroxymethyl)methane | Mn(III), Gd, Tb, Dy, Ho, Er | 3d–4f coordination clusters | rsc.org |

Contributions to Materials Science: Polymer and Coating Precursors

The functional groups present in "Methanol, iminobis-" and its analogs make them valuable precursors in materials science for the development of polymers and coatings with enhanced properties.

Tris(hydroxymethyl)aminomethane, a structurally similar compound, has been incorporated into solid epoxy resins to significantly improve the physical properties of the cured material, such as adhesion and hot-water resistance. google.com It can be added near the end of the fusion reaction to modify the resin structure. google.com Prepolymers of tris(hydroxymethyl)aminomethane and liquid epoxy resins are also known. google.com In the realm of coatings, this compound can act as an additive to improve stability, uniformity, and film smoothness. fuchigroup.com

Derivatives of catecholamines, which share structural similarities, are used to create biomimetic coatings. For example, polydopamine, formed from the oxidation of dopamine, adheres strongly to a variety of surfaces. researchgate.net Autoxidation of 3,4-dihydroxybenzylamine (B7771078) in a tris(hydroxymethyl)aminomethane buffer produces polymer products that also adhere strongly to surfaces. researchgate.net These coatings are of interest for numerous applications due to their adhesive properties and reactivity. researchgate.net

In the development of membranes for fuel cells, polymers based on sulfonated polyetherketones are being investigated as alternatives to materials like Nafion. 20.210.105 While not a direct application of "Methanol, iminobis-," this highlights the broader search for new polymer materials where functional amines and hydroxyls could play a role in modifying properties like proton conductivity and reducing methanol crossover. 20.210.105 The use of tris(hydroxymethyl) aminomethane has also been noted in the preparation of precursor solutions for creating metal-phenolic network coatings on membranes to enhance their antifouling properties. iwaponline.com

Emerging Applications in Specialized Chemical Systems (e.g., Energetic Materials)

Derivatives of iminobis- structures are finding applications in the specialized field of energetic materials. The high nitrogen content and the energy stored in the chemical bonds of these compounds make them candidates for new high-energy density materials (HEDMs).

Research has focused on the synthesis of energetic ionic salts derived from various nitrogen-rich heterocyclic anions, including iminobis(5-tetrazolate) (IBT). cas.cn These salts are synthesized and characterized for their thermal stability, density, and heat of formation, which are key parameters for energetic materials. cas.cnresearchgate.net For instance, energetic ionic salts of azotetrazolate, iminobis(5-tetrazolate), and 5,5'-bis(tetrazolate) have been synthesized and studied. cas.cn The synthesis of 4-amino-1-hydro-triazolium imino-bis(5-tetrazolate) was achieved by quaternizing 4-amino-1,2,4-triazole (B31798) with N-1H-tetrazol-5-yl-1H-tetrazol-5-amine in methanol. rsc.org

The strategy of incorporating energetic functional groups like -NO2 and -ONO2 onto heterocyclic backbones is a common approach to designing new energetic materials. frontiersin.orgnih.gov While direct synthesis from "Methanol, iminobis-" is not explicitly detailed in this context, its structural motif is present in more complex energetic molecules. For example, the synthesis of energetic materials based on 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones involves introducing hydroxymethyl groups which are then nitrated to enhance the energetic properties. frontiersin.orgnih.gov The synthesis of various energetic compounds often involves intermediates that are reduced in methanol. scribd.com

Table 2: Research Findings on Iminobis-Derivatives in Energetic Materials

| Derivative | Key Finding | Application/Significance | Reference(s) |

|---|---|---|---|

| Iminobis(5-tetrazolate) (IBT) salts | Synthesized as energetic ionic salts with high nitrogen content. | Potential as high-energy density materials (HEDMs). | cas.cn, researchgate.net |

| 4-amino-1-hydro-triazolium imino-bis(5-tetrazolate) | Synthesized in methanol from 4-amino-1,2,4-triazole and an iminobis(tetrazole) derivative. | Development of novel nitrogen-rich energetic salts. | rsc.org |

| Oxadiazole-based compounds with hydroxymethyl groups | Hydroxymethyl groups are precursors to nitroxymethyl (-CH2ONO2) energetic functionalities. | A strategy for creating new energetic materials with good detonation performance and low sensitivity. | frontiersin.org, nih.gov |

Future Research Directions and Perspectives

Development of Novel Iminobis(Methanol) Derivative Architectures

The core structure of iminobis(methanol), also known as diethanolamine (B148213), provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse applications. Future research will focus on the rational design and synthesis of novel architectures to access compounds with tailored properties for use in pharmaceuticals, materials science, and biotechnology. finechem-mirea.ru

One promising avenue is the creation of derivatives with symmetric and asymmetric radicals in their hydrophobic domains. finechem-mirea.ru For instance, schemes have been developed for preparing amino acid derivatives based on diethanolamine diesters, incorporating residues of glycine, β-alanine, L-ornithine, and L-lysine into their hydrophilic blocks. finechem-mirea.ru The synthesis of α,α'-[iminobis(methylene)]-bis(3,4-dihydro-2H-1-benzopyran-2-methanol) and its derivatives highlights the potential for creating complex heterocyclic structures with potential pharmacological activity. google.comresearchgate.net

Furthermore, the synthesis of novel 1H-indole-7-carbohydrazide and isoindoline (B1297411) derivatives demonstrates the ongoing effort to expand the library of iminobis-based compounds with unique photophysical and biological properties. researchgate.netresearchgate.net The development of these new molecular frameworks is crucial for discovering materials with enhanced thermal stability, specific chemical resistance, or targeted biological interactions.

Advancements in Sustainable Synthetic Methodologies for Iminobis-Containing Compounds

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, including those containing the iminobis moiety. researchgate.netresearchgate.net A major focus of future research is the development of sustainable and scalable synthetic protocols that minimize waste, avoid hazardous solvents, and utilize renewable resources. researchgate.netacs.orgrsc.org

Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient activation methods like microwave and ultrasonic irradiation. researchgate.netnih.gov For example, the amidation of fatty acids with diethanolamine has been achieved in a solvent-free reaction, yielding dialkanolamide derivatives. researchgate.net Similarly, sustainable two-step protocols have been developed for synthesizing compounds like the antihistamine Thenfadil in deep eutectic solvents, which are constructed from bio-based compounds. acs.org These methods often proceed under aerobic conditions without the need for additional ligands, simplifying the process and reducing environmental impact. acs.org

The reductive amination of biomass-derived platform molecules is another critical area for the sustainable production of nitrogen-containing compounds. rsc.org Research is focused on developing advanced catalysts for these transformations using various reductants like gaseous H₂, formic acid, and NaBH₄. rsc.org The synthesis of amine oxide surfactants from diethanolamine and fatty acids further illustrates the move towards greener production methods for commercially relevant chemicals. ekb.eg

Integration of Artificial Intelligence and Machine Learning in Iminobis(Methanol) Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, with significant potential to accelerate the discovery and optimization of iminobis(methanol)-based systems. ieomsociety.orgcolab.ws These computational approaches can be applied to various aspects of the research lifecycle, from predicting molecular properties to optimizing reaction conditions. ieomsociety.orgresearchgate.net

ML models, such as XGBoost, Random Forest, and Decision Trees, are being used to develop surrogate models for chemical processes, enabling the prediction of energy requirements, product purity, and production rates. ieomsociety.orgmdpi.com This data-driven approach allows for the optimization of process conditions to maximize yield and efficiency. ieomsociety.org In the context of methanol (B129727) production, AI is being utilized to tackle challenges associated with feedstock variability and economic feasibility, particularly in processes utilizing renewable sources. colab.ws

Furthermore, ML techniques are being employed to predict the outcomes of chemical reactions and even to aid in the discovery of new reaction pathways. nih.gov For instance, machine learning has been used to predict the prognosis of methanol poisoning, demonstrating its utility in understanding the biological effects of related compounds. nih.gov As computational power and algorithmic sophistication grow, the integration of AI and ML is expected to play an increasingly vital role in designing novel iminobis(methanol) derivatives and optimizing their synthesis. rsc.org

Exploration of Undiscovered Reactivity and Catalytic Potential of Iminobis Systems

The unique electronic and structural features of iminobis(methanol) and its derivatives suggest a rich and largely unexplored landscape of reactivity and catalytic applications. Future research will aim to uncover this latent potential, focusing on the development of novel catalytic systems for a variety of chemical transformations.

Quantum chemical studies are instrumental in understanding the reaction paths and kinetics of reactions involving methanol and its derivatives, providing insights that can guide the design of new catalysts. rsc.org For example, computational studies can help to identify transition states and reaction mechanisms, such as the formation of acetaldehyde (B116499) from methanol on a water-ice model. rsc.org

The ambiphilic nature of certain ligands derived from iminobis structures, which incorporate both Lewis acidic and basic sites, offers intriguing possibilities for catalysis. rsc.org These "Z-type" ligands can exhibit unusual coordination properties and reactivity, potentially enabling novel catalytic cycles. rsc.org The development of organometallic complexes with such ligands could lead to catalysts for a wide range of reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. acs.orgrsc.org

Moreover, the exploration of high-throughput reactivity screening, aided by computational tools, can accelerate the discovery of new catalytic activities within large libraries of iminobis-based compounds. nih.gov This approach allows for the systematic investigation of a wide chemical space, potentially revealing unexpected catalytic transformations and providing a deeper understanding of structure-activity relationships. nih.govenergy.gov

Q & A

Q. How to design a dose-response study for evaluating diethanolamine derivatives in biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.